molecular formula C9H5Br2N B189537 1,4-Dibromoisoquinoline CAS No. 51206-40-7

1,4-Dibromoisoquinoline

Cat. No.: B189537
CAS No.: 51206-40-7
M. Wt: 286.95 g/mol
InChI Key: KXAHDPKQOFASEB-UHFFFAOYSA-N
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Description

1,4-Dibromoisoquinoline is an organic compound with the molecular formula C₉H₅Br₂N. It is a derivative of isoquinoline, where two bromine atoms are substituted at the 1 and 4 positions of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromoisoquinoline can be synthesized through several methods. One common approach involves the bromination of isoquinoline. For instance, isoquinoline can be treated with bromine in the presence of a catalyst such as palladium bromide (PdBr₂) and copper bromide (CuBr₂) in acetonitrile (MeCN) to yield this compound .

Another method involves the use of N-bromosuccinimide (NBS) in the presence of sulfuric acid. Isoquinoline is first dissolved in concentrated sulfuric acid and cooled to a low temperature. N-bromosuccinimide is then added to the solution, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromoisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products Formed

    Substitution: 1,4-Dimethoxyisoquinoline.

    Reduction: Isoquinoline.

    Oxidation: Isoquinoline N-oxide derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoisoquinoline: A mono-brominated derivative of isoquinoline.

    1-Bromoisoquinoline: Another mono-brominated derivative with bromine at the 1 position.

    Isoquinoline: The parent compound without any bromine substitution.

Uniqueness of 1,4-Dibromoisoquinoline

This compound is unique due to the presence of two bromine atoms at specific positions on the isoquinoline ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to mono-brominated derivatives and the parent isoquinoline compound .

Properties

IUPAC Name

1,4-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAHDPKQOFASEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348841
Record name 1,4-dibromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51206-40-7
Record name 1,4-dibromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibromoisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.The starting material was prepared by reaction of 1-bromoisoquinoline with HBr to give 1,4-dibromoisoquinoline, m.p. 95°-96°, followed by reaction of this compound with trimethyloxonium tetrafluoroborate in CH2Cl2 to give 1,4-dibromo-2-methylisoquinolinium tetrafluoroborate; n.m.r. in solvent A:-3.5(s, 3H); 7.2-8.4(m, 5H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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